N-[1-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
N-[1-(2-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 193.110278721 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Medicinal Chemistry and Pharmacology
N-[1-(2-methoxyphenyl)ethyl]acetamide derivatives have been synthesized and assessed for various pharmacological activities. For example, novel derivatives were synthesized through multi-step reaction sequences, starting from Leuckart reaction, and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Certain compounds in the series showed activities comparable with standard drugs, attributed to the presence of specific substituents on the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016). Additionally, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists. The study explored the variants in N-acyl, N-alkyl, and amino functions and discovered a series of potent compounds with substituted-aryl groups (Barlow et al., 1991).
2. Agricultural and Environmental Studies
The derivatives of this compound, such as chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, and metolachlor), are extensively used in agriculture. The metabolic pathways of these compounds have been studied, revealing complex pathways that involve multiple intermediates and enzyme systems (Coleman et al., 2000). The interactions of these herbicides with soil properties and their potential for water pollution have also been investigated, providing insights into their environmental impact and behavior (Peter & Weber, 1985).
3. Biochemical and Molecular Studies
This compound and its derivatives have been utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. For instance, the fungus Cunninghamella elegans was found to metabolize metolachlor, a derivative of this compound, through multiple site oxidation, predominantly by O-demethylation of the N-alkyl side chain and benzylic hydroxylation of the arylalkyl side chain (Pothuluri, Evans, Doerge, Churchwell, & Cerniglia, 1997).
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)13)10-6-4-5-7-11(10)14-3/h4-8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMURJVAHHFDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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